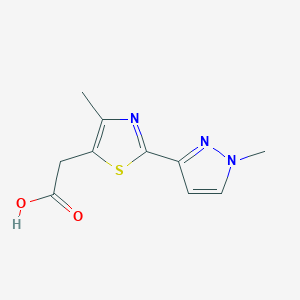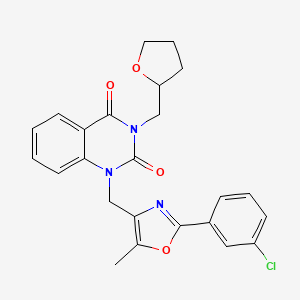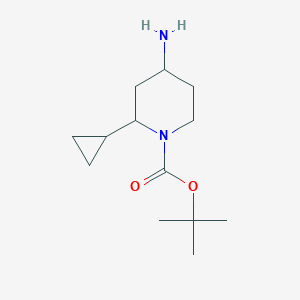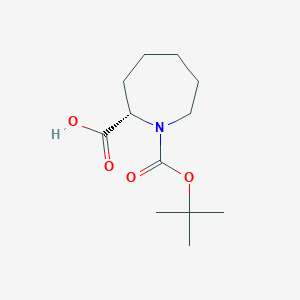![molecular formula C13H14BrN3OS B2671031 4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine CAS No. 400083-95-6](/img/structure/B2671031.png)
4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine, also known as 4-BMS-5-MeO-DP, is a novel compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of N,N-dimethyl-2-pyrimidinamine, and is composed of a 4-bromophenylsulfanyl group, a 5-methoxy group, and two methyl groups. 4-BMS-5-MeO-DP has been studied for its ability to act as a reversible inhibitor of monoamine oxidase A (MAO-A), which is an enzyme that is responsible for the metabolic breakdown of serotonin, norepinephrine, and dopamine. It has also been studied for its potential use as an antidepressant, as well as for its ability to act as an inhibitor of tyrosine hydroxylase (TH), an enzyme involved in the synthesis of dopamine.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound is involved in the synthesis of complex molecules and materials due to its unique structural features. Studies have shown its applications in the formation of polymers, dyes, and other chemical compounds with specific properties:
Polymer Synthesis : It's used in the controlled synthesis of polymers such as poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene-vinylene] (MDMO-PPV), demonstrating the compound's utility in material science for creating functional materials with potential applications in electronics and photonics J. Vandenbergh et al., 2012.
Antimicrobial Activity : Derivatives synthesized from this compound have been evaluated for their antimicrobial properties, indicating its significance in developing new pharmaceuticals C. Mallikarjunaswamy et al., 2017.
Antiviral Research : Compounds derived from this molecule have shown inhibitory activity against retroviruses, highlighting its potential in antiviral drug development D. Hocková et al., 2003.
Material Science and Photodynamic Therapy
This compound's derivatives are investigated for their roles in material science and therapeutic applications due to their unique chemical and physical properties:
Photosensitizers for Cancer Therapy : Research into phthalocyanines derived from similar compounds has shown significant potential in photodynamic therapy for cancer treatment. These materials possess high singlet oxygen quantum yields, making them excellent candidates for targeting cancer cells with minimal side effects M. Pişkin et al., 2020.
Catalysis and Organic Synthesis : Studies have explored the use of related compounds in catalysis, particularly in bromination and chlorination reactions, which are crucial for the synthesis of various organic molecules. This highlights its versatility in chemical synthesis processes Raja K. Rit et al., 2014.
Propiedades
IUPAC Name |
4-(4-bromophenyl)sulfanyl-5-methoxy-N,N-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-17(2)13-15-8-11(18-3)12(16-13)19-10-6-4-9(14)5-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPGHSFLFMRQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)SC2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2670953.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2670954.png)


![3-fluoro-4-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2670961.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2670963.png)
![(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2670964.png)



![1-(4-fluorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2670968.png)

